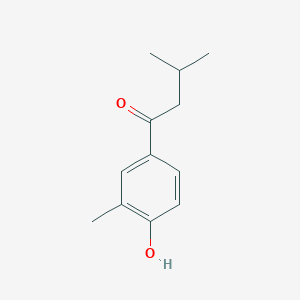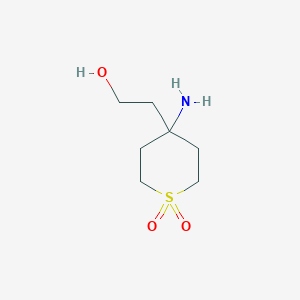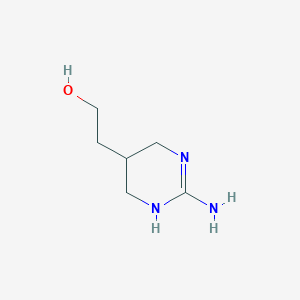
4-(2-Amino-1-hydroxypropan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is known for its unique structure, which includes an amino group, a hydroxyl group, and a phenol group. This compound is used primarily in research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxypropan-2-yl)phenol typically involves the reaction of phenol derivatives with amino alcohols under controlled conditions. One common method includes the use of substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can then be reduced to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenol ring .
科学的研究の応用
4-(2-Amino-1-hydroxypropan-2-yl)phenol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Amino-1-hydroxypropan-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, as a synthetic opioid, it binds to opioid receptors in the nervous system, modulating pain signals and producing analgesic effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
4-(2-Hydroxypropan-2-yl)phenol: Similar in structure but lacks the amino group.
2-Amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol: A related compound with additional functional groups.
Uniqueness
4-(2-Amino-1-hydroxypropan-2-yl)phenol is unique due to its combination of amino, hydroxyl, and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-(2-amino-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3 |
InChIキー |
SGVBDDXPJFOINL-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


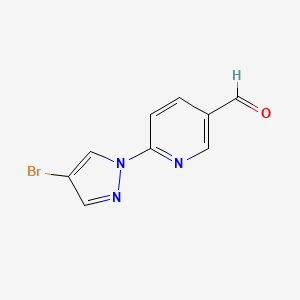
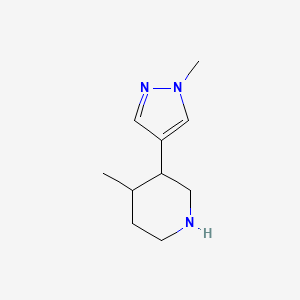
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
![2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311031.png)

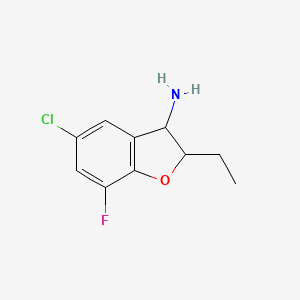
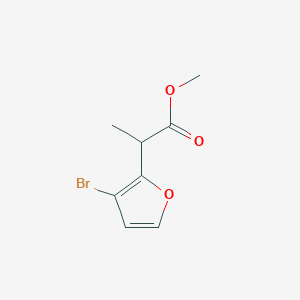
![[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13311052.png)
